molecular formula C6H9N3 B059320 N-ethylpyrimidin-4-amine CAS No. 1248180-18-8

N-ethylpyrimidin-4-amine

Cat. No.: B059320
CAS No.: 1248180-18-8
M. Wt: 123.16 g/mol
InChI Key: MFBQWSYPXVVOKF-UHFFFAOYSA-N
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Description

N-ethylpyrimidin-4-amine is an organic compound with the molecular formula C6H9N3 It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines

Scientific Research Applications

N-ethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Safety and Hazards

The safety data sheets of related compounds like “2-chloro-N-ethylpyrimidin-4-amine” and “6-chloro-N-ethylpyrimidin-4-amine” suggest that these compounds may pose certain hazards . Personal precautions, protective equipment, and emergency procedures are recommended to avoid dust formation and inhalation .

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This suggests potential future directions for the development of new pyrimidine modalities, including “N-ethylpyrimidin-4-amine”. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylpyrimidin-4-amine can be synthesized through several methods. One common approach involves the alkylation of pyrimidin-4-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: Pyrimidin-4-amine

    Reagent: Ethyl bromide or ethyl iodide

    Catalyst: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Conditions: Reflux at elevated temperatures (80-100°C) for several hours

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-ethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylpyrimidin-4-one using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert it to this compound derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: N-ethylpyrimidin-4-one

    Reduction: Various this compound derivatives

    Substitution: N-alkyl or N-acyl pyrimidin-4-amines

Mechanism of Action

The mechanism by which N-ethylpyrimidin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and engage in π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

N-ethylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    Pyrimidin-4-amine: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    N-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.

    N-ethylpyrimidin-2-amine: The position of the amino group changes, affecting the compound’s reactivity and interactions.

Properties

IUPAC Name

N-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-8-6-3-4-7-5-9-6/h3-5H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBQWSYPXVVOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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